{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid
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Overview
Description
{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an azetidine ring, and a methanehydrazonoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid typically involves multiple steps, including the formation of the azetidine ring and the introduction of the cyclohexyl and methanehydrazonoylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
{[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {[(1R)-1-cyclohexyl-2-[(2S)-2-{[(4-methanehydrazonoylphenyl)methyl]carbamoyl}azetidin-1-yl]-2-oxoethyl]amino}acetic acid include other azetidine derivatives and compounds with cyclohexyl or methanehydrazonoylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H31N5O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[(4-methanehydrazonoylphenyl)methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O4/c23-26-13-16-8-6-15(7-9-16)12-25-21(30)18-10-11-27(18)22(31)20(24-14-19(28)29)17-4-2-1-3-5-17/h6-9,13,17-18,20,24H,1-5,10-12,14,23H2,(H,25,30)(H,28,29)/t18-,20+/m0/s1 |
InChI Key |
ALJVTBWRUXUPFI-AZUAARDMSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C=NN)NCC(=O)O |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C=NN)NCC(=O)O |
Origin of Product |
United States |
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